(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone
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Description
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone is a useful research compound. Its molecular formula is C20H24N4O5S and its molecular weight is 432.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target dna gyrase , which plays a crucial role in DNA replication.
Mode of Action
Related compounds have been designed to have a new binding mode to dna gyrase , which allows for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .
Biochemical Pathways
It can be inferred that the compound may affect the dna replication pathway due to its potential interaction with dna gyrase .
Result of Action
Related compounds have shown promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .
Biochemical Analysis
Biochemical Properties
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known for its ability to participate in electron transfer reactions, which can influence the activity of enzymes involved in oxidative stress responses . Additionally, the piperazine moiety can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity . The nitrophenyl group may also engage in interactions with nucleophilic sites on biomolecules, further modulating biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases involved in cell signaling, thereby affecting downstream signaling cascades . Additionally, the compound can alter gene expression by interacting with transcription factors or epigenetic modifiers . These interactions can lead to changes in cellular metabolism, including shifts in metabolic flux and alterations in metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of biochemical pathways and improvement in disease symptoms . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage . Threshold effects have been identified, indicating the dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and alter the levels of specific metabolites . Understanding the metabolic pathways of the compound is crucial for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation . These interactions can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Properties
IUPAC Name |
[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-28-17-9-14(16(24(26)27)10-18(17)29-2)20(25)23-7-5-22(6-8-23)11-19-21-15(12-30-19)13-3-4-13/h9-10,12-13H,3-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGOHDVZUKIXLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.